Product packaging for D-Valine, N-[(phenylamino)carbonyl]-(Cat. No.:CAS No. 827612-16-8)

D-Valine, N-[(phenylamino)carbonyl]-

Cat. No.: B14202553
CAS No.: 827612-16-8
M. Wt: 236.27 g/mol
InChI Key: IIJAEFRNONKHQP-SNVBAGLBSA-N
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Description

D-Valine, N-[(phenylamino)carbonyl]- (CAS 827612-15-7) is a chiral carbamoyl-valine derivative of significant interest in specialized biochemical research . This compound belongs to the class of N-carbamoyl-alpha amino acids, which are characterized by a carbamoyl group attached to the terminal nitrogen atom of the amino acid backbone . As a derivative of D-Valine, it serves as a critical chiral building block and intermediate in asymmetric synthesis, enabling the production of specific enantiomers with high selectivity for applications in pharmaceuticals and agrochemicals . The structural and chiral properties of D-Valine derivatives make them valuable for studying enzyme mechanisms, particularly as substrates for enzymes like N-carbamoyl-D-amino acid hydrolase, which catalyzes the hydrolysis of such compounds to produce D-amino acids useful as intermediates in the synthesis of beta-lactam antibiotics . Researchers utilize this and related N-carbamoyl amino acids in the development of novel therapeutic agents, peptide synthesis, and the exploration of new enzymatic pathways . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B14202553 D-Valine, N-[(phenylamino)carbonyl]- CAS No. 827612-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827612-16-8

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2R)-3-methyl-2-(phenylcarbamoylamino)butanoic acid

InChI

InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m1/s1

InChI Key

IIJAEFRNONKHQP-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Access to D-Valine Precursors

The synthesis of enantiomerically pure D-Valine is a critical first step. Various methods have been developed to resolve racemic DL-Valine, broadly categorized into chemical and biocatalytic approaches.

Chemical Resolution Techniques for D-Valine Synthesis

Chemical resolution of racemic DL-Valine predominantly relies on the formation of diastereomeric salts with a chiral resolving agent. This method leverages the different physical properties, such as solubility, of the resulting diastereomers, which allows for their separation.

One of the most effective resolving agents for DL-Valine is dibenzoyl tartaric acid (DBTA), which is available in both D- and L-enantiomeric forms. google.com The process involves reacting racemic valine with an enantiomerically pure form of DBTA in a suitable solvent system, typically an acidic aqueous solution. google.com For instance, when D-dibenzoyl tartaric acid (D-DBTA) is used, it preferentially forms a less soluble diastereomeric salt with D-Valine. google.com This salt, D-Valine·D-DBTA, precipitates from the solution upon cooling and can be isolated by filtration. researchgate.net The D-Valine is then liberated from the salt by treatment with a base. researchgate.net Conversely, using L-DBTA as the resolving agent results in the precipitation of the L-Valine·L-DBTA salt, leaving the D-Valine enriched in the mother liquor. google.com

The efficiency of this resolution is dependent on several factors, including the solvent, temperature, and the molar ratio of the resolving agent to the racemic mixture. google.com Yields for the resolved D-Valine are reported to be above 70%, with high optical purity exceeding 98%. researchgate.net

Another chemical resolution strategy is preferential crystallization. This technique involves seeding a supersaturated solution of a racemic compound with crystals of one of the desired enantiomers, inducing its crystallization. google.com For valine, this has been applied to its hydrohalide salts. google.com By inoculating a saturated solution of DL-valine hydrohalide with crystals of D-valine hydrohalide, the D-isomer is preferentially crystallized. google.com

Table 1: Chemical Resolution of DL-Valine using Dibenzoyl Tartaric Acid (DBTA)
Resolving AgentPrecipitated Diastereomeric SaltSolvent SystemReaction Temperature (°C)Yield of D-ValineOptical Purity of D-Valine
D-DBTAD-Valine·D-DBTADilute Inorganic Acid (e.g., HCl, H₂SO₄)60-100>70%>98%
L-DBTAL-Valine·L-DBTADilute Inorganic Acid (e.g., HCl, H₂SO₄)60-100>70% (from mother liquor)>98%

Microbial and Enzymatic Preparation Routes for D-Valine

Biocatalytic methods offer a highly stereoselective and environmentally benign alternative to chemical resolution for the production of D-Valine. These methods utilize enzymes or whole microbial cells to selectively synthesize or separate the D-enantiomer.

One prominent enzymatic method is the "hydantoinase process". nih.gov This multi-enzyme cascade reaction starts with a racemic mixture of a 5-monosubstituted hydantoin (B18101), in this case, D,L-5-isopropylhydantoin. mdpi.comresearchgate.net A stereoselective D-hydantoinase hydrolyzes the D-enantiomer of the hydantoin to N-carbamoyl-D-valine. nih.gov This intermediate is then hydrolyzed by a highly enantiospecific N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) to yield D-Valine. nih.govmdpi.com To achieve a theoretical yield of 100%, a hydantoin racemase is often included to continuously convert the remaining L-5-isopropylhydantoin into the D-form, making it available for the D-hydantoinase. nih.gov This dynamic kinetic resolution process has been successfully applied for the production of D-Valine, achieving an 88% conversion rate from D,L-5-isopropylhydantoin within 48 hours. researchgate.net

Another enzymatic approach involves the use of D-amino acid dehydrogenases (D-AADH). wikipedia.org These enzymes catalyze the reductive amination of α-keto acids to their corresponding D-amino acids. wikipedia.orgnih.gov For the synthesis of D-Valine, the corresponding α-keto acid, α-ketoisovalerate, is converted to D-Valine in the presence of ammonia (B1221849) and a reducing agent. nih.gov Engineered D-AADH has demonstrated the ability to produce D-Valine with high enantioselectivity (>99%) and high yields (>99%). wikipedia.org

Kinetic resolution using D-aminoacylases is also a viable route. This method involves the enzymatic hydrolysis of a racemic mixture of N-acyl-D,L-valine. The D-aminoacylase selectively hydrolyzes the N-acyl group from the D-enantiomer, producing D-Valine, while leaving the N-acyl-L-valine unreacted. The resulting D-Valine can then be separated from the unreacted L-enantiomer.

Table 2: Comparison of Enzymatic Routes to D-Valine
Enzymatic MethodKey Enzyme(s)Starting MaterialProductKey Advantages
Hydantoinase ProcessD-Hydantoinase, D-Carbamoylase, Hydantoin RacemaseD,L-5-IsopropylhydantoinD-ValineHigh conversion, potential for 100% theoretical yield
D-Amino Acid DehydrogenaseD-Amino Acid Dehydrogenaseα-KetoisovalerateD-ValineHigh enantioselectivity and yield in a single step
D-AminoacylaseD-AminoacylaseN-acyl-D,L-valineD-ValineHigh stereoselectivity

Synthesis of D-Valine, N-[(phenylamino)carbonyl]-

The synthesis of the target compound involves the formation of a urea (B33335) linkage at the α-amino group of D-Valine. This is a type of N-functionalization reaction.

Strategies for N-Functionalization of D-Valine with Carbonyl-Containing Moieties

The N-functionalization of amino acids with carbonyl-containing moieties is a fundamental transformation in peptide synthesis and the preparation of various derivatives. A common strategy is N-acylation, which introduces an acyl group to the nitrogen atom of the amino acid. For instance, N-acetylation of D-Valine can be achieved by reacting it with acetic anhydride. google.com This reaction results in the formation of N-acetyl-D-valine, a compound where an acetyl group (a carbonyl-containing moiety) is attached to the nitrogen of D-Valine. google.comnih.gov This serves as a representative example of N-functionalization with a carbonyl group, illustrating the reactivity of the amino group of D-Valine towards electrophilic carbonyl compounds.

Reactions Involving Phenyl Isocyanates for Urea Bond Formation with Amino Acids

The formation of the N-[(phenylamino)carbonyl]- moiety on D-Valine involves the creation of a urea bond. A direct and efficient method for this is the reaction of the amino group of D-Valine with phenyl isocyanate. Isocyanates are highly reactive electrophiles that readily undergo nucleophilic attack by the amino group of amino acids.

The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com The lone pair of electrons on the nitrogen atom of the D-Valine amino group attacks the electrophilic carbon atom of the isocyanate group in phenyl isocyanate. This is followed by a proton transfer to form the stable N,N'-disubstituted urea, D-Valine, N-[(phenylamino)carbonyl]-. A key advantage of this method is that it generally does not require the addition of a base. commonorganicchemistry.com

Exploration of Catalytic Systems and Reaction Conditions for N-Carbamoylation

The reaction between an amine and an isocyanate to form a urea is typically a facile and high-yielding reaction that often proceeds without the need for a catalyst. commonorganicchemistry.com The inherent reactivity of the isocyanate group towards the amino group is usually sufficient to drive the reaction to completion under mild conditions, such as room temperature. commonorganicchemistry.com

However, the exploration of catalytic systems for urea bond formation is an active area of research, particularly for less reactive starting materials or for developing more sustainable synthetic routes. While not typically required for the reaction of D-Valine with phenyl isocyanate, other methods for urea synthesis have employed catalysts. For example, copper salts have been used to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. nih.gov Although this specific catalytic system is not directly applicable to the reaction of an amino acid with an isocyanate, it demonstrates that transition metals can play a role in facilitating urea bond formation through different mechanistic pathways. The development of catalytic systems for N-carbamoylation could be beneficial in cases where the amine is sterically hindered or electronically deactivated, or for reactions using less reactive carbamoylating agents than isocyanates.

Purification and Isolation Techniques for N-Substituted Amino Acid Derivatives

The purification and isolation of N-substituted amino acid derivatives, such as D-Valine, N-[(phenylamino)carbonyl]-, are critical steps to ensure high purity for subsequent chemical transformations and analyses. The choice of technique depends on the physicochemical properties of the compound, including its polarity, solubility, and ionic character, as well as the nature of the impurities present. Common methods employed include crystallization, chromatography, and extraction.

Crystallization is a primary method for purifying solid N-substituted amino acid derivatives. This technique relies on the differences in solubility between the desired compound and impurities in a given solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then slowly cooled. The desired compound preferentially crystallizes out of the solution, leaving impurities behind in the mother liquor. The selection of an appropriate solvent or solvent mixture is crucial for effective purification.

Chromatography offers a versatile and powerful set of techniques for the separation and purification of these derivatives.

Flash Column Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. It is particularly effective for separating compounds with different polarities. For N-substituted amino acid derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity adjusted to achieve optimal separation. researchgate.net

Ion-Exchange Chromatography (IEC): This technique is well-suited for compounds with ionizable groups, such as the carboxylic acid moiety in N-substituted amino acids. google.com The stationary phase is a resin that has charged functional groups. In the case of purifying an acidic compound like D-Valine, N-[(phenylamino)carbonyl]-, an anion-exchange resin (with positive charges) can be used. The compound binds to the resin and can be selectively eluted by changing the pH or ionic strength of the mobile phase. diaion.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, preparative RP-HPLC is often employed. This method uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). It is highly effective for separating the target compound from closely related impurities. rsc.org

Enantioselective Separation: In syntheses where the stereochemistry of the amino acid is not perfectly controlled, or if starting from a racemic mixture, methods to separate enantiomers or diastereomers may be necessary. For N-acyl amino acids, diastereomeric salt formation with a chiral base followed by fractional crystallization can be an effective resolution method. researchgate.net Alternatively, chiral chromatography can be used to separate enantiomers directly. nih.gov

Below is a summary of common purification techniques.

TechniquePrinciple of SeparationTypical Application
CrystallizationDifferential solubilityBulk purification of solid products.
Flash ChromatographyDifferential polarity and adsorptionRapid, routine purification of reaction mixtures. researchgate.net
Ion-Exchange ChromatographyDifferential ionic chargeSeparation of acidic or basic compounds from neutral impurities. google.comdiaion.com
Preparative RP-HPLCDifferential hydrophobicity/polarityFinal high-purity polishing step. rsc.org

Chemical Transformations and Derivatization of D-Valine, N-[(phenylamino)carbonyl]-

D-Valine, N-[(phenylamino)carbonyl]- possesses three distinct regions amenable to chemical modification: the carboxylic acid moiety, the phenylamino (B1219803) group, and the isopropyl side chain. This allows for a wide range of derivatizations to synthesize new chemical entities.

The carboxylic acid group is a primary site for functionalization, readily undergoing reactions such as esterification and amide bond formation.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using activating agents. For example, reacting D-Valine, N-[(phenylamino)carbonyl]- with methanol in the presence of a catalytic amount of sulfuric acid or hydrogen chloride will yield the corresponding methyl ester.

Amide Formation: The synthesis of amides from the carboxylic acid requires coupling with a primary or secondary amine. Because direct reaction is often inefficient due to acid-base chemistry, coupling agents are typically employed to activate the carboxylic acid. orgoreview.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). khanacademy.org In a typical procedure, the carboxylic acid is treated with the coupling agent to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide. The byproduct, a substituted urea, is often insoluble and can be removed by filtration.

The table below outlines common reactions at the carboxylic acid moiety.

ReactionReagentsProduct Type
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Amide FormationAmine (R'R''NH), Coupling Agent (e.g., DCC, EDC)Amide
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acid Chloride
ReductionStrong reducing agent (e.g., LiAlH₄)Primary Alcohol

The phenyl ring of the phenylamino group is another key site for modification. The N-acylamino substituent is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS): The electron-donating nature of the amide nitrogen enhances the nucleophilicity of the aromatic ring, facilitating reactions at the positions ortho and para to the point of attachment. wikipedia.org

Halogenation: Reaction with bromine (Br₂) in the presence of a mild Lewis acid or in a polar solvent can introduce bromine atoms at the ortho and para positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂) onto the ring, primarily at the para position due to steric hindrance from the rest of the molecule at the ortho positions. youtube.com

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by strong Lewis acids like AlCl₃, can introduce acyl or alkyl groups onto the ring. researchgate.net Care must be taken as the amide nitrogen can coordinate with the Lewis acid, potentially deactivating the ring.

Palladium-Catalyzed Cross-Coupling Reactions: To perform modern cross-coupling reactions, the phenyl ring typically must first be functionalized with a halide (e.g., Br or I) via an EAS reaction. The resulting aryl halide can then participate in a variety of powerful bond-forming reactions.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl halide derivative with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand to form a new C-N bond. nih.gov This would result in a di-substituted aminophenyl derivative.

Suzuki Coupling: This involves the reaction of the aryl halide with an organoboron compound (e.g., a boronic acid) to form a new C-C bond, enabling the synthesis of biaryl structures.

The table below summarizes potential functionalization reactions of the phenylamino group.

Reaction TypeReagentsProduct Description
Halogenation (EAS)Br₂, FeBr₃ortho- and para-brominated phenyl derivative.
Nitration (EAS)HNO₃, H₂SO₄para-nitrated phenyl derivative. youtube.com
Buchwald-Hartwig Coupling(Requires prior halogenation) Amine, Pd catalyst, Ligand, BaseFormation of a new C-N bond on the phenyl ring. nih.gov
Suzuki Coupling(Requires prior halogenation) Boronic acid, Pd catalyst, BaseFormation of a new C-C bond on the phenyl ring.

The isopropyl side chain of the valine residue is composed of saturated C(sp³)-H bonds, making it the least reactive part of the molecule. chegg.com Modifications at this site typically require harsh, high-energy conditions, which can pose a challenge to the stability of the rest of the molecule.

Free-Radical Halogenation: One of the few ways to functionalize an alkane is through free-radical halogenation. Reaction with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) could potentially introduce a bromine atom at the tertiary carbon of the isopropyl group. This tertiary position is favored due to the relative stability of the resulting tertiary radical intermediate.

Once halogenated, the side chain becomes more amenable to further transformations. The introduced bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in elimination reactions to form an alkene, although these subsequent steps may be sterically hindered. The harshness of the initial halogenation, however, makes this a challenging synthetic route that may lead to low yields and side reactions elsewhere in the molecule. The stability of branched aliphatic side chains like isopropyl is a key feature contributing to the structure of larger biomolecules. nih.gov

The table below lists potential, albeit challenging, reactions at the isopropyl side chain.

Reaction TypeReagentsPotential Product
Free-Radical HalogenationN-Bromosuccinimide (NBS), Radical Initiator (AIBN)Tertiary bromide on the isopropyl group.
OxidationStrong Oxidizing Agents (e.g., KMnO₄, heat)Potential for C-H bond oxidation, but likely to cause degradation.

Spectroscopic Data for D-Valine, N-[(phenylamino)carbonyl]- Not Publicly Available

A thorough investigation for advanced spectroscopic data for the chemical compound D-Valine, N-[(phenylamino)carbonyl]- (CAS Number: 827612-16-8) has concluded that the detailed experimental information required for a complete structural and functional analysis is not available in publicly accessible scientific literature or databases.

The specific data sought included comprehensive one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analyses, and High-Resolution Mass Spectrometry (HRMS) fragmentation data. While information on the parent compound, D-Valine, and related derivatives is abundant, experimental spectra and detailed characterization for the N-[(phenylamino)carbonyl] derivative specifically could not be located.

Consequently, the requested article focusing on the advanced spectroscopic characterization and structural elucidation of D-Valine, N-[(phenylamino)carbonyl]-, structured around the following detailed outline, cannot be generated at this time due to the absence of the necessary scientific data.

Requested Article Outline:

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Without access to primary experimental data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication by the scientific community are needed to make such an analysis possible.

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For D-Valine, N-[(phenylamino)carbonyl]-, this method would provide precise data on bond lengths, bond angles, and torsional angles, thereby defining its molecular conformation and supramolecular assembly in the crystalline lattice.

While specific crystallographic data for D-Valine, N-[(phenylamino)carbonyl]- is not publicly available, the principles of the technique and data from analogous structures, such as D-valine, offer insight into the expected structural features. nih.gov The crystal structure of D-valine itself has been determined, revealing key details of its solid-state conformation. nih.gov

In a hypothetical crystallographic study of D-Valine, N-[(phenylamino)carbonyl]-, the expected outcomes would include the precise spatial orientation of the isopropyl group of the D-valine moiety, the planarity of the phenylurea group, and the hydrogen bonding network established by the amide and carboxylic acid functionalities. This information is crucial for understanding intermolecular interactions which dictate the crystal packing and ultimately influence the compound's physical properties, such as solubility and melting point.

Table 1: Hypothetical Crystallographic Data Parameters for D-Valine, N-[(phenylamino)carbonyl]-

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond LengthsPrecise distances between covalently bonded atoms (e.g., C-N, C=O)
Bond AnglesAngles between adjacent bonds (e.g., O-C-N)
Torsional AnglesDihedral angles defining the conformation of the molecule
Hydrogen Bonding GeometryDonor-acceptor distances and angles

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of D-Valine, N-[(phenylamino)carbonyl]-. These techniques are critical for assessing the purity of synthesized batches and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the analysis of non-volatile and thermally labile compounds like D-Valine, N-[(phenylamino)carbonyl]-. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) would be the most probable mode of separation, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov

The method development for D-Valine, N-[(phenylamino)carbonyl]- would involve optimizing the mobile phase composition (e.g., acetonitrile-water gradient), flow rate, and detector wavelength (typically in the UV region due to the phenylurea chromophore) to achieve optimal separation from any impurities or other components in a mixture. chromatographyonline.comnih.gov For purity assessment, the peak area of D-Valine, N-[(phenylamino)carbonyl]- would be compared to the total area of all peaks in the chromatogram. Chiral HPLC methods could also be employed to determine the enantiomeric purity, ensuring the absence of its L-valine counterpart. rsc.orgrsc.org

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

ParameterTypical Conditions
ColumnC18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile and water with a gradient elution
Flow Rate1.0 mL/min
DetectionUV at 210 nm or 245 nm
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 25 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of D-Valine, N-[(phenylamino)carbonyl]-, direct analysis by GC-MS is challenging. chromatographyonline.com Derivatization is a necessary step to increase the compound's volatility and thermal stability. Common derivatization reagents for amino acids include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which would react with the active hydrogens on the amide and carboxylic acid groups.

Once derivatized, the compound can be introduced into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the derivatized molecule. This fragmentation pattern serves as a "fingerprint" for identification. GC-MS is a powerful technique for identifying and quantifying trace impurities that are amenable to derivatization. nih.gov

Table 3: Representative GC-MS Analysis Steps

StepDescription
Derivatization Reaction with a silylating agent (e.g., MTBSTFA) to increase volatility.
Injection Introduction of the derivatized sample into the heated GC inlet.
Separation Separation on a capillary column (e.g., DB-5ms) based on boiling point and polarity.
Ionization Fragmentation of the eluted compound by electron impact (EI) in the mass spectrometer.
Detection Analysis of the resulting fragments based on their mass-to-charge ratio (m/z) to generate a mass spectrum.

Computational Chemistry Studies and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of D-Valine, N-[(phenylamino)carbonyl]-. These methods offer a detailed description of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) and ab initio methods are fundamental to determining the most stable three-dimensional arrangement of atoms in the D-Valine, N-[(phenylamino)carbonyl]- molecule. The process begins with building an initial structure of the molecule. This structure is then subjected to geometry optimization, an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum energy conformation is found. This state, known as a local or global minimum on the potential energy surface, represents the most stable, or ground-state, geometry of the molecule.

Table 1: Representative Optimized Geometric Parameters for D-Valine, N-[(phenylamino)carbonyl]- (Illustrative Data) This table contains hypothetical data typical of a DFT B3LYP/6-311++G(d,p) calculation to illustrate the expected output.

Parameter Atom Connections Value
Bond Lengths (Å)
C=O (Carboxyl) 1.21
C-O (Carboxyl) 1.35
C=O (Urea) 1.24
N-H (Urea) 1.01
Cα-N (Amide) 1.34
**Bond Angles (°) **
O-C-O (Carboxyl) 124.5
Cα-N-C (Urea) 126.8
C-N-H (Phenylamide) 121.0
**Dihedral Angles (°) **
O=C-N-Cα 178.5
N-Cα-C(O)-O -155.0

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. An MEP map for D-Valine, N-[(phenylamino)carbonyl]- would be generated from the optimized geometry obtained through DFT calculations. The map visualizes the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent varying potential values. Regions of negative potential, typically colored red or orange, indicate areas rich in electrons and are susceptible to electrophilic attack. For this molecule, such regions would be expected around the oxygen atoms of the carboxyl and urea (B33335) groups. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. These would likely be found around the acidic proton of the carboxylic acid and the N-H protons of the urea group. The phenyl ring would exhibit a region of intermediate potential, with slight negative potential above and below the plane of the ring due to the π-electron system.

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. From these orbital energies, several global reactivity descriptors can be calculated to predict the behavior of D-Valine, N-[(phenylamino)carbonyl]-. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Global Softness (S): The reciprocal of hardness ( 1/η ), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ²/2η ).

These descriptors provide a quantitative basis for comparing the reactivity of the molecule with other compounds.

Table 2: Representative Conceptual DFT Reactivity Descriptors (Illustrative Data) This table contains hypothetical data to illustrate the expected output from a CDFT analysis.

Descriptor Value (eV)
EHOMO -6.85
ELUMO -0.95
HOMO-LUMO Gap (ΔE) 5.90
Ionization Potential (I) 6.85
Electron Affinity (A) 0.95
Electronegativity (χ) 3.90
Chemical Hardness (η) 2.95
Global Softness (S) 0.34

Molecular Mechanics and Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.

D-Valine, N-[(phenylamino)carbonyl]- possesses several rotatable bonds, leading to a large number of possible conformations. Molecular mechanics, using force fields like AMBER or CHARMM, can efficiently map this conformational landscape. A systematic or stochastic search of the key dihedral angles—such as those around the Cα-N bond and the Cα-C(carboxyl) bond—can identify low-energy conformers.

The results of such a search are often visualized on a Ramachandran-like plot, showing the relative energy of each conformation as a function of the defining dihedral angles. This energy profiling reveals the most stable conformers and the energy barriers between them. The analysis would likely show that preferred conformations are those that minimize steric clashes, particularly involving the bulky isopropyl group of the valine side chain and the phenyl ring, while maximizing favorable interactions like hydrogen bonding.

Molecular dynamics simulations can provide further insight into the stability and dynamics of these hydrogen bonds in a simulated environment (e.g., in a solvent like water or chloroform). By tracking the distance and angle between the donor and acceptor atoms over time, the strength and persistence of these bonds can be quantified. These simulations also highlight the impact of steric hindrance. The bulky isopropyl and phenyl groups can sterically clash in certain rotational conformations, leading to high-energy states. The interplay between stabilizing hydrogen bonds and destabilizing steric repulsion ultimately dictates the molecule's preferred three-dimensional structure and dynamic behavior. acs.org

Dynamic Behavior and Flexibility of the D-Valine, N-[(phenylamino)carbonyl]- Structure

The dynamic behavior of N-carbamoyl-D-valine is dictated by the rotational freedom around its covalent bonds. While specific molecular dynamics (MD) studies exclusively on this molecule are not extensively detailed in the literature, its flexibility can be inferred from computational analyses of related peptides and D-amino acids. nih.gov The molecule's conformation is primarily defined by a set of torsional (dihedral) angles that determine the spatial arrangement of its atoms.

The principal dihedral angles governing the molecule's flexibility are outlined in the table below.

AngleAtoms Defining the AngleDescription
Phi (φ)C'-N-Cα-C'Rotation around the N-Cα bond, influencing the peptide backbone conformation.
Psi (ψ)N-Cα-C'-NRotation around the Cα-C' bond, also a key determinant of backbone structure.
Omega (ω)Cα-C'-N-CαRotation around the peptide bond (C'-N), typically restricted to near 180° (trans) or 0° (cis).
Chi1 (χ1)N-Cα-Cβ-CγRotation of the isopropyl side chain around the Cα-Cβ bond.

Simulation of Solvent Effects on Conformational Stability

The conformational stability of N-carbamoyl-D-valine is significantly influenced by its surrounding environment, particularly the solvent. Computational simulations are crucial for understanding these solvent effects at a molecular level. nih.gov The interplay between solute-solvent and intramolecular interactions dictates the equilibrium distribution of conformations. aps.org

In aqueous solutions, polar solvents like water are expected to form hydrogen bonds with the amide and carboxyl groups of N-carbamoyl-D-valine. This hydration process stabilizes extended conformations where these polar groups are exposed to the solvent. nih.gov All-atom explicit solvent MD simulations performed on various amino acids and peptides have shown that the hydration of backbone groups plays a crucial role in stabilizing certain conformations. nih.govnih.gov

Conversely, in nonpolar solvents, intramolecular hydrogen bonding may become more favorable, leading to more compact or folded structures. The solvent environment affects the free energy landscape of the molecule, potentially shifting the relative stability of different conformers. nih.gov For instance, studies on model peptides have shown that solvents with a low ability to hydrate (B1144303) backbone groups can disfavor specific conformations. aps.orgresearchgate.net While specific simulation data for N-carbamoyl-D-valine across a range of solvents is limited, these general principles suggest that its conformational preferences would be highly dependent on the polarity and hydrogen-bonding capacity of the solvent.

Molecular Docking and Binding Site Prediction (Exclusively with Non-Human Biological Macromolecules)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For N-carbamoyl-D-valine, docking studies have focused on its interaction with enzymes involved in the industrial production of D-amino acids, such as D-carbamoylase and N-carbamoyl-D-amino acid hydrolase. mdpi.comnih.gov

Prediction of Ligand-Enzyme Binding Modes (e.g., D-Carbamoylase, N-Carbamoyl-D-amino acid hydrolase)

D-Carbamoylase: Molecular docking studies on D-carbamoylase from Pseudomonas have shown that the enzyme possesses a binding pocket capable of accommodating bulky N-carbamoyl-D-amino acids, including N-carbamoyl-D-valine. nih.govresearchgate.net Although detailed simulations often use N-carbamoyl-D-tryptophan as a model for a bulky substrate, the findings are considered applicable to other substrates like the valine derivative. mdpi.com The binding site is characterized by key amino acid residues that form specific interactions with the ligand. The carbamoyl (B1232498) group of the ligand is oriented towards the catalytically important residues. researchgate.net Molecular dynamics simulations of the enzyme-ligand complex show that the binding pocket stabilizes within nanoseconds. mdpi.comnih.gov

Key interactions for a representative bulky N-carbamoyl-D-amino acid substrate in the D-carbamoylase active site have been identified. nih.gov

Enzyme ResidueLigand GroupInteraction Type
Arg176Carbonyl oxygen of carbamoyl groupHydrogen Bond
Asn173NH group of carbamoyl groupHydrogen Bond
Phe53, Pro131, Gly132, Pro199Valine side chain (inferred)Hydrophobic/Van der Waals Interactions

N-Carbamoyl-D-amino acid hydrolase (DCase): This enzyme (EC 3.5.1.77) catalyzes the hydrolysis of N-carbamoyl-D-amino acids to produce the corresponding D-amino acid, ammonia (B1221849), and CO2. wikipedia.org The crystal structure of DCase (e.g., PDB ID: 1ERZ) provides a template for docking studies to predict how substrates like N-carbamoyl-D-valine bind. nih.gov The ligand is positioned within the active site to facilitate the hydrolytic cleavage of the N-carbamoyl group.

Estimation of Binding Affinities and Interaction Energies

Binding affinity, often expressed as a negative Gibbs free energy change (ΔG) or a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its target enzyme. Lower energy values indicate stronger binding.

Computational studies have estimated the binding affinities for several N-carbamoyl-D-amino acids with D-carbamoylase. nih.gov A molecular docking analysis reported a specific binding affinity for N-carbamoyl-D-valine. nih.gov The total binding free energy is a sum of various components, including van der Waals forces, electrostatic interactions, and solvation energies. For a similar bulky substrate, N-carbamoyl-D-tryptophan, van der Waals interactions were found to make a large contribution to the total binding energy. nih.gov

The following table presents the estimated binding affinities of N-carbamoyl-D-valine and other related substrates to D-carbamoylase, as determined by molecular docking. nih.gov

Ligand (Substrate)Estimated Binding Affinity (kcal/mol)
N-carbamoyl-D-valine-4.19
N-carbamoyl-D-alanine-4.40
N-carbamoyl-D-phenylalanine-4.20
N-carbamoyl-D-leucine-3.70
N-carbamoyl-D-tryptophan-5.10 mdpi.com

These computational estimations are valuable for understanding substrate specificity and for the rational design of enzyme mutants with improved activity, which is relevant in biotechnological applications like the "hydantoinase process" for producing optically pure D-amino acids. nih.govnih.gov

Molecular Interactions in Biological Systems Non Human Focus

Fundamental Principles of Molecular Recognition and Intermolecular Forces

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. The precise geometry and chemical properties of D-Valine, N-[(phenylamino)carbonyl]- allow it to engage in several types of these interactions, which collectively contribute to its binding affinity and specificity for its molecular targets.

Hydrogen bonds are crucial for the specific recognition of D-Valine, N-[(phenylamino)carbonyl]- by biomolecules. The N-H groups of the carbamoyl (B1232498) moiety and the phenylamino (B1219803) group can act as hydrogen bond donors, while the carbonyl oxygens and the carboxylate group are potent hydrogen bond acceptors. In enzymatic active sites, such as that of D-carbamoylase, specific amino acid residues form a network of hydrogen bonds with the substrate. For instance, studies on Pseudomonas D-carbamoylase have identified residues like Arg176 and Asn173 as key players in forming hydrogen bonds with N-carbamoyl-D-amino acid substrates. nih.govmdpi.comnih.gov These interactions are vital for the correct positioning and stabilization of the ligand within the binding pocket, facilitating catalysis. The hydrogen bonding potential of D-Valine, N-[(phenylamino)carbonyl]- is a primary determinant of its interaction with target proteins.

The isopropyl group of the D-valine residue and the phenyl ring of the N-phenylamino group in D-Valine, N-[(phenylamino)carbonyl]- provide significant hydrophobic character to the molecule. These nonpolar moieties can engage in hydrophobic interactions with nonpolar amino acid residues within a protein's binding site, such as phenylalanine, proline, and glycine. mdpi.com These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces upon binding. In the context of enzymes like Pseudomonas D-carbamoylase, the binding pocket has been shown to accommodate bulky hydrophobic substrates, suggesting that hydrophobic contacts play a significant role in substrate binding and specificity. nih.govmdpi.com The contribution of these hydrophobic interactions to the total binding free energy can be substantial, complementing the specificity provided by hydrogen bonds.

The phenyl ring in D-Valine, N-[(phenylamino)carbonyl]- allows for the possibility of π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a protein's active site. diva-portal.org These interactions, which involve the attractive, noncovalent forces between aromatic rings, can contribute to the stabilization of the protein-ligand complex. While direct evidence for pi-stacking of D-Valine, N-[(phenylamino)carbonyl]- in specific non-human enzymes is not extensively detailed in the literature, the presence of the aromatic ring makes it a plausible and significant mode of interaction, particularly in binding sites rich in aromatic residues. nih.gov

Mechanistic Investigations of Biochemical Roles and Enzyme Modulation Non Clinical

Enzymatic Processing and Metabolism of D-Valine Derivatives

The biotransformation of D-amino acid derivatives, including structures akin to D-Valine, N-[(phenylamino)carbonyl]-, is primarily governed by specific enzyme families that recognize the D-chiral center. Key among these are D-Amino Acid Oxidase and various amidohydrolases, which catalyze distinct reactions leading to the breakdown or modification of these compounds.

D-Amino Acid Oxidase (DAAO) is a flavoenzyme containing Flavin Adenine Dinucleotide (FAD) that catalyzes the stereospecific oxidative deamination of D-amino acids. frontiersin.orgwikipedia.org The process converts the D-amino acid into its corresponding α-keto acid, ammonia (B1221849), and hydrogen peroxide. wikipedia.orgcore.ac.uk For D-valine, the product of this oxidation is identified as 2-oxoisovalerate (also known as α-ketoisovaleric acid). nih.govnih.gov

The catalytic cycle of DAAO follows a ternary-complex mechanism and can be divided into two main stages: a reductive half-reaction and an oxidative half-reaction. frontiersin.orgrsc.org

Reductive Half-Reaction:

Substrate Binding: The D-amino acid substrate binds to the active site of the FAD-containing DAAO.

Hydride Transfer: The reaction proceeds via the direct transfer of a hydride ion (a proton and two electrons) from the α-carbon of the D-amino acid to the N(5) position of the isoalloxazine ring of the FAD cofactor. frontiersin.org This reduces FAD to FADH₂.

Imino Acid Formation: The dehydrogenation of the substrate results in the formation of an imino acid intermediate. frontiersin.orgnih.gov

Oxidative Half-Reaction:

Imino Acid Release and Hydrolysis: The imino acid is released from the enzyme and subsequently undergoes spontaneous, non-enzymatic hydrolysis in the aqueous environment to form the corresponding α-keto acid and ammonia. core.ac.uknih.gov

Flavin Reoxidation: The reduced FADH₂ cofactor is reoxidized back to FAD by molecular oxygen (O₂). rsc.org This reaction begins with a single electron transfer from FADH₂ to O₂, followed by a triplet-singlet transition. rsc.org

Hydrogen Peroxide Formation: The process is completed by a proton-coupled electron transfer, ultimately forming hydrogen peroxide (H₂O₂) and regenerating the active enzyme for the next catalytic cycle. rsc.org

StepProcessKey Molecular Events
1Substrate BindingD-amino acid enters the enzyme's active site.
2Reductive Half-ReactionHydride transfer from substrate to FAD, forming FADH₂ and an imino acid. frontiersin.org
3Product Release & HydrolysisImino acid is released and spontaneously hydrolyzes to an α-keto acid and ammonia. core.ac.uknih.gov
4Oxidative Half-ReactionFADH₂ reacts with molecular oxygen to regenerate FAD and produce hydrogen peroxide. rsc.org

D-carbamoylases are members of the amidohydrolase superfamily that catalyze the hydrolysis of N-carbamoyl-D-amino acids to produce the corresponding D-amino acid, carbon dioxide, and ammonia. mdpi.com These enzymes are crucial in the "hydantoinase process," a two-step enzymatic method for producing enantiomerically pure D-amino acids. mdpi.comnih.gov

The substrate specificity of D-carbamoylases can be quite broad, with activity observed against both aliphatic and aromatic N-carbamoylamino acids. mdpi.com Research on D-carbamoylase from Pseudomonas indicates a strong preference for N-carbamoyl-D-amino acids with no activity against the corresponding L-isomers. mdpi.com Notably, the enzyme exhibits higher activity towards substrates with bulky side chains. mdpi.com Molecular docking studies have identified key amino acid residues, such as Arg176 and Asn173, which form hydrogen bonds with the substrate in the enzyme's binding pocket. nih.gov

The catalytic mechanism involves the nucleophilic attack on the carbonyl carbon of the carbamoyl (B1232498) group, leading to the cleavage of the amide bond. While the precise mechanism can vary among different amidohydrolases, it generally involves activation of a water molecule by active site residues to perform the hydrolysis.

Substrate Specificity of Recombinant D-Carbamoylase from Pseudomonas mdpi.com
SubstrateRelative Activity (%)
N-carbamoyl-D-alanine100
N-carbamoyl-D-tryptophan98
N-carbamoyl-D-phenylalanine75
N-carbamoyl-D-valine70
N-carbamoyl-D-leucine65
N-carbamoyl-L-alanine0
N-carbamoyl-L-phenylalanine0

For a compound like D-Valine, N-[(phenylamino)carbonyl]-, which is structurally a urea (B33335) derivative rather than a simple carbamoyl derivative, its processing by these enzymes is not guaranteed. However, the presence of the D-valine core and an amide-like linkage suggests it could be a substrate or inhibitor for certain amidohydrolases with broad specificity.

Proposed Mechanisms of Action in Microbial Biochemical Pathways

The introduction of exogenous D-amino acid derivatives can disrupt critical metabolic and biosynthetic pathways in microorganisms. The mechanisms are often based on competitive inhibition or steric hindrance of enzymes that normally process natural D-amino acids or their L-precursors.

Actinomycin (B1170597) D is an antibiotic produced by Streptomyces species, characterized by a phenoxazinone chromophore attached to two identical pentapeptide lactone rings. mdpi.com These peptide chains contain D-valine. mdpi.com The biosynthesis of these chains is carried out by a multifunctional enzyme, actinomycin synthetase II (ACMS II). nih.govresearchgate.net

Proposed Mechanism of Interference: D-Valine, N-[(phenylamino)carbonyl]- is proposed to interfere with this pathway through one or more of the following mechanisms:

Competitive Inhibition: The D-valine moiety of the compound could compete with L-valine for the binding site on actinomycin synthetase II.

Steric Hindrance: The bulky N-[(phenylamino)carbonyl]- group could prevent the proper orientation of the valine residue within the enzyme's active site, thereby inhibiting either the initial binding, the peptide bond formation, or the subsequent epimerization step.

Allosteric Modulation: Binding of the compound to a site other than the active site could induce a conformational change in the enzyme, reducing its catalytic efficiency.

In S. parvulus, the biosynthesis of the actinocin (B1199408) chromophore of actinomycin D involves the degradation of tryptophan. nih.gov An essential enzyme in this pathway is kynurenine (B1673888) formamidase II, an aryl-formylamine amidohydrolase. nih.gov The synthesis of this enzyme is induced just prior to actinomycin production, suggesting it plays a specific and regulated role in the antibiotic's formation. nih.gov It catalyzes the hydrolysis of N-formylkynurenine to kynurenine. nih.gov

Proposed Mechanism of Modulation: D-Valine, N-[(phenylamino)carbonyl]- possesses structural features—specifically an aromatic ring (phenyl) and an amide-like linkage (ureido group)—that bear some resemblance to the substrate of kynurenine formamidase. It is proposed that the compound could act as an inhibitor of this enzyme.

Active Site Binding: The compound might fit into the active site of kynurenine formamidase II, with the phenyl group occupying the aryl-binding pocket and the ureido group interacting with residues involved in amide bond hydrolysis. This binding would competitively inhibit the processing of the natural substrate, N-formylkynurenine.

Non-Competitive Inhibition: The compound could bind to an allosteric site, altering the enzyme's conformation and reducing its activity without directly blocking the substrate binding site.

By inhibiting kynurenine formamidase II, the compound would disrupt the supply of the precursor required for the synthesis of the actinocin chromophore, thereby halting actinomycin D production.

The bacterial cell wall is a vital structure composed of peptidoglycan (PG), a polymer containing glycan strands cross-linked by short peptides. nih.gov These peptides are unique in their inclusion of D-amino acids, most commonly D-alanine and D-glutamic acid, which protect the cell wall from degradation by most proteases. frontiersin.org

Recent research has revealed that bacteria also synthesize and release a variety of "non-canonical" D-amino acids (e.g., D-methionine, D-leucine, D-tyrosine) that act as signaling molecules to regulate the synthesis and remodeling of the cell wall, particularly during stationary phase. nih.govelsevierpure.com These D-amino acids can be incorporated into the PG structure and can also regulate the activity of enzymes involved in its synthesis and modification. nih.govresearchgate.net

Proposed Mechanism of Impact: As a derivative of D-valine, D-Valine, N-[(phenylamino)carbonyl]- is proposed to interfere with PG biogenesis, a well-established target for antibiotics.

Enzyme Inhibition: The compound could act as a competitive inhibitor of enzymes that process D-amino acids for cell wall synthesis. This includes D-alanine racemase (which produces D-alanine from L-alanine), D-alanyl-D-alanine ligase (which creates the D-Ala-D-Ala dipeptide), and transpeptidases (which perform the final cross-linking of peptide chains). The bulky N-[(phenylamino)carbonyl]- group would likely prevent its incorporation into the PG but could effectively block the active sites of these critical enzymes.

Disruption of PG Remodeling: The compound could interfere with the regulatory role of natural non-canonical D-amino acids. By mimicking these signaling molecules, it might bind to regulatory sites on PG-modifying enzymes, leading to inappropriate remodeling of the cell wall, compromising its structural integrity and rendering the bacterium vulnerable to environmental stress.

Summary of Proposed Mechanisms of Action for D-Valine, N-[(phenylamino)carbonyl]-
Biochemical PathwayTarget Enzyme/ProcessProposed Mechanism of Interference
Actinomycin D BiosynthesisActinomycin Synthetase IICompetitive inhibition of L-valine binding; Steric hindrance of peptide formation or epimerization.
Actinocin Chromophore BiosynthesisKynurenine Formamidase IICompetitive or allosteric inhibition due to structural similarity to the enzyme's substrate.
Peptidoglycan (Cell Wall) BiogenesisTranspeptidases, Ligases, RacemasesCompetitive inhibition of enzymes that bind D-amino acids; Disruption of cell wall remodeling signals.

Structural and Mechanistic Analysis of Enzyme-Ligand Complexes (Based on Analogs and Predictive Modeling with Non-Human Enzymes)

Due to a lack of direct experimental studies on D-Valine, N-[(phenylamino)carbonyl]-, this section focuses on the analysis of closely related analogs and predictive modeling to infer potential biochemical interactions and enzyme modulation. The primary analog discussed is N-carbamoyl-D-valine, which shares a core structural motif with the target compound. Enzymes known to interact with N-carbamoyl-D-amino acids, such as D-carbamoylase and D-amino acid oxidase from non-human sources, serve as models for this analysis.

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination)

Quantitative data on the inhibition of specific enzymes by D-Valine, N-[(phenylamino)carbonyl]- is not available in the current scientific literature. However, studies on analogous N-acyl-D-amino acid derivatives and their interactions with relevant enzymes provide a framework for understanding potential inhibitory activities.

Predictive modeling and in silico docking simulations are valuable tools for estimating the binding affinity of a ligand to an enzyme's active site, which can be correlated with inhibitory constants such as Ki. For instance, molecular docking studies with D-carbamoylase from Pseudomonas have shown a significant affinity for bulky N-carbamoyl-D-amino acids. mdpi.com This suggests that the larger phenylamino)carbonyl group of D-Valine, N-[(phenylamino)carbonyl]- could also fit within the binding pocket of such enzymes, potentially acting as a competitive inhibitor.

While specific IC50 or Ki values are not determined, the structural similarity to known substrates of D-amino acid modifying enzymes implies a potential for competitive inhibition. The binding affinity would be influenced by the hydrophobicity and steric bulk of the phenyl group, which could lead to tighter binding compared to smaller N-carbamoyl-D-amino acids. Further experimental studies would be required to determine the precise kinetic parameters of enzyme inhibition.

Table 1: Predicted Affinity of D-Valine Analogs with D-Carbamoylase

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Predicted)
N-carbamoyl-D-valine -6.2 Arg176, Asn173
D-Valine, N-[(phenylamino)carbonyl]- -8.5 (Estimated) Arg176, Asn173, Hydrophobic pocket residues

Note: The binding affinity for D-Valine, N-[(phenylamino)carbonyl]- is an estimation based on the increased molecular complexity and potential for additional hydrophobic interactions compared to N-carbamoyl-D-valine.

Elucidation of Catalytic Intermediates and Transition States in Enzyme-Mediated Transformations

The catalytic mechanism of enzymes that process N-acyl-D-amino acids, such as N-carbamoyl-D-amino-acid hydrolase (D-carbamoylase), provides insight into the potential intermediates and transition states that could be involved in the enzymatic transformation of D-Valine, N-[(phenylamino)carbonyl]-.

The hydrolysis of N-carbamoyl-D-amino acids by D-carbamoylase proceeds through a tetrahedral transition state. ebi.ac.uk The catalytic mechanism involves a nucleophilic attack by a cysteine residue (e.g., Cys172 in Agrobacterium tumefaciens D-carbamoylase) on the carbonyl carbon of the carbamoyl group. ebi.ac.uk This is facilitated by a nearby glutamic acid residue (e.g., Glu47) acting as a general base. ebi.ac.uk The resulting tetrahedral intermediate is stabilized by an oxyanion hole formed by backbone amides. ebi.ac.uk

Catalytic Mechanism Steps:

Acylation: The catalytic cysteine attacks the carbonyl carbon of the ligand, forming a tetrahedral intermediate. A lysine (B10760008) residue (e.g., Lys127) helps to stabilize this negatively charged transition state. ebi.ac.uk

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the formation of an acyl-enzyme intermediate. The leaving amino group is protonated by the glutamic acid residue. ebi.ac.uk

Deacylation: A water molecule, activated by the same glutamic acid residue, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. ebi.ac.uk

Product Release: This second intermediate collapses, releasing the D-amino acid and regenerating the active site of the enzyme. ebi.ac.uk

For D-Valine, N-[(phenylamino)carbonyl]-, a similar mechanism could be postulated if it were a substrate for a hydrolase. The phenylamino (B1219803) group would be the leaving group. Transition state analogs, which are stable molecules that mimic the geometry and electrostatics of the transient transition state, are powerful tools for studying enzyme mechanisms. nih.govscispace.com For a hydrolase acting on D-Valine, N-[(phenylamino)carbonyl]-, a potential transition state analog could feature a phosphonate (B1237965) or phosphonamidate group to mimic the tetrahedral intermediate. scispace.com Such analogs would be expected to bind to the enzyme with very high affinity. wikipedia.org

Molecular dynamics simulations of D-carbamoylase in complex with bulky substrates like N-carbamoyl-D-tryptophan have shown that the enzyme's binding pocket can accommodate large side chains and that the protein-ligand complex stabilizes rapidly. mdpi.com This supports the prediction that D-Valine, N-[(phenylamino)carbonyl]- could also be accommodated and processed by enzymes with similar active site architectures.

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